
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Agriculture: Herbicide Development
The triazine class of compounds, to which the subject compound belongs, is well-known for its use in the development of herbicides . The specific structure of this compound suggests it could be effective in inhibiting photosynthesis in weeds, leading to their elimination from crops.
Pharmaceuticals: Antitumor Properties
Some 1,3,5-triazines display significant antitumor properties . Given the structural similarity, the compound may be researched for its potential to treat cancers such as lung, breast, and ovarian cancer.
Material Science: Polymer Photostabilizers
Triazines are also applied in the field of material science, particularly as photostabilizers in polymers . This compound could be investigated for its ability to enhance the durability of plastics when exposed to UV radiation.
Biological Research: Siderophore Mediated Drug Development
The compound’s structure is conducive to acting as a siderophore-mediated drug, which can be used to transport iron across cell membranes . This application is crucial in developing treatments for diseases like anemia.
Neuroscience: Corticotrophin-Releasing Factor 1 Receptor Antagonist
Research has indicated that certain 1,3,5-triazines can act as corticotrophin-releasing factor 1 receptor antagonists . This compound could be explored for its potential use in treating neurological disorders related to stress.
Chemical Synthesis: Azo Dyes and Dithiocarbamate Compounds
Secondary amines, which are part of this compound’s structure, are important starting materials for the synthesis of azo dyes and dithiocarbamate compounds . These are used in various industries, from textiles to agriculture.
Environmental Science: Leukotriene C4 Antagonist
The compound’s ability to act as a leukotriene C4 antagonist suggests it could have environmental applications, such as in the treatment of water to remove harmful substances .
Parasitology: Anti-Trypanosomal Activity
Given the compound’s structural features, it could be studied for its activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN6O3S/c1-21(2)14-18-13(19-15(20-14)22(3)4)9-17-26(23,24)12-8-10(16)6-7-11(12)25-5/h6-8,17H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDSDTVMGOXMFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

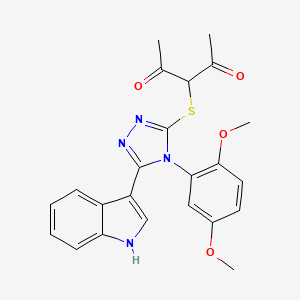
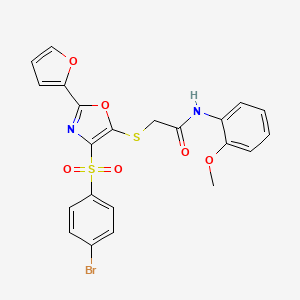
![2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2361231.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B2361233.png)
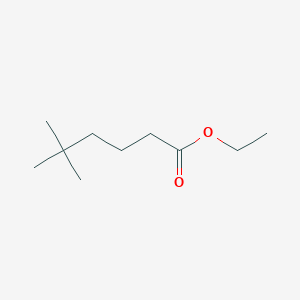
![6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile](/img/structure/B2361235.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate](/img/structure/B2361236.png)
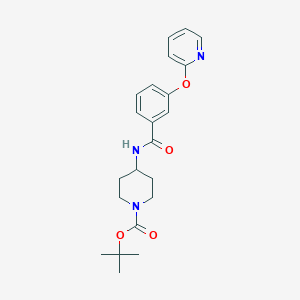
![4-tert-butyl-N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2361241.png)
![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2361242.png)

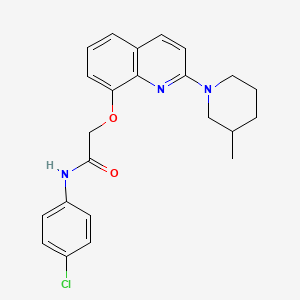
![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/no-structure.png)
![5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2361246.png)